4-((1,4,5,6-Tetrahydropyrimidin-2-ylthio)methyl)benzonitrile hydrobromide
Description
4-((1,4,5,6-Tetrahydropyrimidin-2-ylthio)methyl)benzonitrile hydrobromide is a hydrobromide salt derivative featuring a tetrahydropyrimidine core linked to a benzonitrile group via a thiomethyl bridge. The compound’s structure combines a partially saturated pyrimidine ring with a cyano-substituted aromatic system, which confers unique physicochemical and biological properties. Its synthesis often involves nucleophilic substitution or condensation reactions, as seen in related pyrimidine derivatives .
Key structural features:
- Tetrahydropyrimidine ring: Provides hydrogen-bonding capability and conformational flexibility.
- Hydrobromide counterion: Improves solubility in polar solvents.
Properties
IUPAC Name |
4-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanylmethyl)benzonitrile;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S.BrH/c13-8-10-2-4-11(5-3-10)9-16-12-14-6-1-7-15-12;/h2-5H,1,6-7,9H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLWVLYRWVVMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCC2=CC=C(C=C2)C#N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1,4,5,6-tetrahydropyrimidin-2-ylthio)methyl)benzonitrile hydrobromide typically involves the following steps:
Condensation Reaction: Diamines are condensed with appropriate carbonyl compounds, imino ethers, amidines, or nitriles to form the tetrahydropyrimidine ring.
Selective Reduction: Pyrimidines are selectively reduced to obtain the partially reduced tetrahydropyrimidine structure.
Thiolation: The resulting tetrahydropyrimidine is then reacted with a suitable thiolating agent to introduce the sulfur atom.
Bromination: The thiolated compound is further brominated to form the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring optimal reaction conditions, and maintaining stringent quality control measures to achieve high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the thiol group to a sulfoxide or sulfone.
Reduction: Reduction reactions can be employed to convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thiol group.
Amines: Formed by the reduction of the nitrile group.
Substitution Derivatives: Various derivatives formed by nucleophilic substitution at the sulfur atom.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism by which 4-((1,4,5,6-tetrahydropyrimidin-2-ylthio)methyl)benzonitrile hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrimidine Derivatives
Compound 8 (2-(Benzo[d]thiazol-2-ylamino)-4-(4-cyanophenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carbonitrile)
- Structural Differences: Replaces the thiomethyl bridge with a benzo[d]thiazol-2-ylamino group and introduces a 6-oxo substituent on the tetrahydropyrimidine ring.
- Synthetic Route: Derived from reactions with 2-aminobenzothiazole under basic conditions, contrasting with the hydrobromide salt’s synthesis via bromination or acid treatment .
- Physicochemical Properties : The oxo group increases polarity, reducing logP compared to the target compound.
Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)
- Functional Groups : Contains a brominated pyrimidinedione core with alkyl substituents.
- Applications : Primarily used as a herbicide, unlike the target compound, which lacks pesticidal activity reported in literature .
- Solubility : Bromacil’s dione structure enhances water solubility (logP ~1.2) compared to the target compound’s benzonitrile-driven hydrophobicity (estimated logP ~2.5).
Click Chemistry-Derived Benzonitrile Derivatives
- Example: 4-((4-((2-Nitrophenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)-benzonitrile (Compound 8 in ).
- Key Differences : Incorporates a triazole ring via copper-catalyzed azide-alkyne cycloaddition, whereas the target compound uses a tetrahydropyrimidine-thioether linkage.
- Reactivity : Triazole derivatives exhibit higher metabolic stability but reduced hydrogen-bonding capacity compared to tetrahydropyrimidine systems .
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (Compound 16 in )
- Structural Contrast: Replaces the benzonitrile group with an oxazolo-pyridine system and an ester-functionalized propenoate chain.
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Metabolic Stability : The target compound’s tetrahydropyrimidine-thioether linkage may offer better resistance to oxidative metabolism compared to triazole derivatives, as suggested by metabolite studies involving similar tetrahydropyrimidine-phenyl structures .
- Biological Activity : Unlike bromacil, the target compound’s benzonitrile group and hydrobromide salt may favor interactions with neurological or antimicrobial targets, though specific studies are pending .
- Synthetic Challenges : The hydrobromide salt’s synthesis requires precise control of reaction conditions (e.g., acid stoichiometry) to avoid byproducts like sulfoxide derivatives .
Biological Activity
4-((1,4,5,6-Tetrahydropyrimidin-2-ylthio)methyl)benzonitrile hydrobromide is a compound of interest due to its potential biological activities. This compound has been studied for its pharmacological properties, particularly in the context of neuroprotection and antibacterial activity. This article reviews the biological activity of this compound based on recent research findings, including in vitro and in vivo studies.
Chemical Structure and Properties
The chemical structure is characterized by a tetrahydropyrimidine moiety linked to a benzonitrile group via a thioether bond. The molecular formula is , with a molecular weight of approximately 320.24 g/mol.
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study focused on derivatives of tetrahydropyrimidines showed that they could inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This suggests that the compound may also possess antibacterial activity against Gram-positive bacteria .
2. Neuroprotective Effects
In neuropharmacological studies, compounds with a similar structure have demonstrated neuroprotective effects. For instance, the ability to reverse locomotor deficits in animal models of Parkinson's disease was noted, indicating potential therapeutic applications in neurodegenerative disorders . The mechanism of action may involve antioxidant properties and modulation of neurotransmitter levels.
Case Study 1: Neuroprotective Activity
In a study involving reserpinized rats, the compound exhibited significant improvements in locomotor activity. The results indicated that it could potentially mitigate symptoms associated with neurodegenerative diseases by enhancing dopaminergic signaling pathways .
Case Study 2: Antimicrobial Screening
A series of tetrahydropyrimidine derivatives were screened for their antimicrobial efficacy. Among these, certain compounds showed low micromolar inhibition against E. coli DNA gyrase, suggesting that derivatives of this compound could be developed as novel antibacterial agents .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-((1,4,5,6-tetrahydropyrimidin-2-ylthio)methyl)benzonitrile hydrobromide, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a benzonitrile derivative (e.g., 4-(bromomethyl)benzonitrile) and 1,4,5,6-tetrahydropyrimidine-2-thiol. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity .
- Temperature : Reactions often proceed at 60–80°C to balance reactivity and byproduct formation .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) removes unreacted thiol and brominated intermediates .
- Data Contradictions : Some protocols report incomplete substitution at lower temperatures (<50°C), necessitating extended reaction times .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the tetrahydropyrimidine ring (δ 2.5–3.5 ppm for CH₂ groups) and benzonitrile (C≡N stretch at ~2220 cm⁻¹ in IR) .
- Mass spectrometry : ESI-MS (positive mode) should show [M+H]+ at m/z 335.1 (calculated for C₁₃H₁₄N₃S·HBr).
- Elemental analysis : Match experimental C, H, N, S, and Br percentages to theoretical values (±0.3% tolerance) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in DMSO (>50 mg/mL), sparingly soluble in water (<1 mg/mL). Hydrobromide salt improves aqueous solubility at pH < 4 .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thioether linkage. Decomposition occurs >150°C, confirmed by TGA .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Yield discrepancies (35–85% in literature) arise from:
- Byproduct formation : Competing elimination (e.g., HBr release) at elevated temperatures. Monitor via LC-MS .
- Impurity sources : Residual DMF or brominated intermediates require rigorous washing (3× with ice-cold EtOH) .
- Mitigation : Optimize stoichiometry (1.2:1 thiol:bromide ratio) and use scavengers (e.g., NaHCO₃) to neutralize HBr .
Q. What strategies are effective for studying the biological activity of this compound, particularly its potential as a kinase inhibitor?
- Methodological Answer :
- In vitro assays : Use ATP-competitive kinase assays (e.g., ADP-Glo™) to measure IC₅₀. The benzonitrile group may chelate Mg²+ in ATP-binding pockets .
- SAR analysis : Compare analogs (e.g., replacing S with O or modifying the tetrahydropyrimidine ring) to map pharmacophore requirements .
- Crystallography : Co-crystallize with target kinases (e.g., EGFR) to confirm binding modes. Hydrobromide counterion may influence crystal packing .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to estimate logP (~2.1), BBB permeability (low), and CYP450 inhibition. The thioether group may enhance metabolic stability .
- Docking studies : Molecular docking (AutoDock Vina) against homology models of target proteins (e.g., tau fibrils for Alzheimer’s research) identifies key interactions (e.g., π-π stacking with benzonitrile) .
Q. What analytical challenges arise in detecting degradation products of this compound?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate degradation products. Major degradants include:
- Oxidation : Sulfoxide/sulfone derivatives (retention time shifts +2–4 min) .
- Hydrolysis : Free benzonitrile acid (detected via loss of 80 Da [HBr] in MS) .
- Mitigation : Add antioxidants (0.1% BHT) to storage solutions to suppress oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
